

# Cellular uptake and distribution of Tofersen in the CNS

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide to the Cellular Uptake and CNS Distribution of Tofersen

#### Introduction

**Tofersen** (QALSODY®) is an antisense oligonucleotide (ASO) therapeutic designed to treat amyotrophic lateral sclerosis (ALS) in adults with a mutation in the superoxide dismutase 1 (SOD1) gene.[1][2] As a synthetic, single-stranded nucleic acid, **Tofersen** is engineered to bind specifically to the messenger RNA (mRNA) produced from the SOD1 gene.[2][3] This interaction leads to the degradation of the SOD1 mRNA, thereby reducing the synthesis of the toxic SOD1 protein that is a primary driver of motor neuron degeneration in this form of ALS.[1] [4]

Due to their molecular properties, ASOs like **Tofersen** do not readily cross the blood-brain barrier.[1][5] Consequently, understanding the pharmacokinetics, biodistribution, and cellular uptake within the central nervous system (CNS) following direct administration is critical to evaluating its therapeutic efficacy. This technical guide provides a comprehensive overview of the distribution and cellular uptake of **Tofersen** within the CNS, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and pathway visualizations.

# Administration and Distribution within the Central Nervous System

#### Foundational & Exploratory





**Tofersen** is administered directly into the cerebrospinal fluid (CSF) via an intrathecal injection, typically through a lumbar puncture.[1][4] This delivery method bypasses the blood-brain barrier, allowing the drug to be distributed throughout the CNS.[1][6] The CSF facilitates the widespread circulation of **Tofersen** to the tissues of the brain and spinal cord.[3][7]

Studies in rodents, non-human primates (NHPs), and humans have consistently demonstrated that intrathecally administered **Tofersen** achieves broad distribution throughout the spinal cord and brain.[8][9] Autopsy studies from patients treated with **Tofersen** have confirmed its presence within CNS tissues.[10]

A first-in-human imaging trial utilizing a radiolabeled **Tofersen** proxy, [99mTc]Tc-MAG3-**tofersen**, with SPECT/CT imaging, provided in vivo visualization of its biodistribution.[8][9] These studies revealed consistent distribution patterns across species, with some kinetic differences. In rats and NHPs, brain concentrations of the tracer declined over the study period, whereas in humans, brain uptake continued to increase during the first four hours post-injection.[8][11] Clearance from the CNS eventually leads to peripheral uptake in the liver and kidneys.[9][11]

#### **Cellular Uptake and Mechanism of Action**

Once distributed within the CNS, **Tofersen** is taken up by various cell types, including the key cells implicated in ALS pathology: motor neurons and glial cells such as astrocytes.[1][12] The general mechanism for ASO entry into cells is through endocytosis.[13] Following uptake, **Tofersen** is released into the cytoplasm and nucleus where it can engage its target.[13]

The therapeutic action of **Tofersen** is initiated when it binds to its complementary sequence on the SOD1 mRNA. This binding forms a DNA-RNA heteroduplex, which is a substrate for the endogenous enzyme RNase H.[4][14] RNase H specifically recognizes and cleaves the RNA strand of this duplex, leading to the degradation of the SOD1 mRNA.[3][4] This process effectively halts the translation of the mRNA into the toxic SOD1 protein, reducing its accumulation within motor neurons and astrocytes.[1][3]





Click to download full resolution via product page



**Caption: Tofersen** binds to SOD1 mRNA, leading to its degradation by RNase H and preventing toxic protein synthesis.

# Quantitative Data on Tofersen Distribution and Activity

Quantitative analysis from clinical and preclinical studies provides key insights into the dose-response and biodistribution of **Tofersen**.

## Table 1: Dose-Dependent Reduction of CSF SOD1 Concentration in Patients with SOD1-ALS

This table summarizes data from the Phase 1-2 trial, showing the change in CSF SOD1 concentration after 12 weeks of treatment with ascending doses of **Tofersen**.[15]

| Tofersen Dose Group | Mean Change from Baseline in CSF SOD1<br>Concentration (%) |
|---------------------|------------------------------------------------------------|
| Placebo             | -3%                                                        |
| 20 mg               | -1%                                                        |
| 40 mg               | -27%                                                       |
| 60 mg               | -21%                                                       |
| 100 mg              | -36%                                                       |
|                     |                                                            |

Data adapted from the Phase 1-2 ascending-dose trial.[16][17]

### Table 2: Biodistribution of Radiolabeled Tofersen in Non-Human Primates (NHP)

This table presents data from SPECT imaging studies in NHPs, indicating the distribution of the injected dose within the brain.[9][11]



| CNS Compartment                                                                             | Percentage of Injected Dose (%) |
|---------------------------------------------------------------------------------------------|---------------------------------|
| Brain                                                                                       | ~4% to 10%                      |
| Data derived from SPECT/CT imaging of [99mTc]Tc-MAG3-tofersen in cynomolgus monkeys.[9][11] |                                 |

#### **Experimental Protocols**

Detailed methodologies are crucial for the replication and interpretation of findings related to **Tofersen**'s pharmacokinetics and biodistribution.

#### **Protocol 1: Intrathecal Administration in Clinical Setting**

This protocol outlines the standard procedure for administering **Tofersen** to patients.[1][10][18]

- Patient Preparation: Position the patient for a lumbar puncture. If clinically indicated, consider sedation and/or imaging to guide the needle placement.[10][18]
- CSF Removal: Using aseptic technique, insert a lumbar puncture needle into the intrathecal space. Prior to injection, withdraw approximately 10 mL of CSF. This step is recommended to prevent fluid overload and reduce the risk of increased intracranial pressure.[1][10]
- Drug Preparation: Allow the **Tofersen** vial (100 mg/15 mL) to warm to room temperature.[10]
   Inspect the solution to ensure it is clear, colorless to slightly yellow, and free of particulates.
   [18] Using a syringe, withdraw the full 15 mL content from the single-dose vial.[18]
- Administration: Administer the 100 mg (15 mL) dose of Tofersen as an intrathecal bolus injection over a period of 1 to 3 minutes using the same lumbar puncture needle.[18]
- Post-Procedure Monitoring: Evaluate the patient for any potential complications related to the lumbar puncture procedure.[10]





Click to download full resolution via product page

Caption: Workflow for the intrathecal administration of Tofersen in a clinical setting.

### Protocol 2: CNS Biodistribution Imaging using SPECT/CT

This protocol describes the methodology used for in vivo imaging of **Tofersen** distribution in preclinical and human studies.[8][11][19]

Radiotracer Synthesis: Tofersen is conjugated to a mercaptoacetyltriglycine (MAG3) moiety.
 This conjugate is then chelated with Technetium-99m ([99mTc]) to yield the radiotracer
 [99mTc]Tc-MAG3-tofersen with high purity (>99%).[8][11]



- Subject Preparation and Dosing: For human studies, healthy volunteers are co-administered a therapeutic dose of unlabeled **Tofersen** (e.g., 100 mg) along with a microdose of [99mTc]Tc-MAG3-**tofersen** via intrathecal injection as described in Protocol 1.[8][19] For NHP studies, animals are anesthetized prior to the procedure.[19]
- SPECT/CT Imaging: Subjects undergo whole-body SPECT/CT imaging at multiple time points post-injection (e.g., over the first 4-6 hours and at later points).[8]
- Image Analysis: The acquired images are processed to quantify the concentration of the radiotracer in various CNS regions (e.g., spinal cord, different brain regions) and peripheral organs (liver, kidneys). This allows for the characterization of the drug's biodistribution and pharmacokinetic profile.[11]



Click to download full resolution via product page

**Caption:** Experimental workflow for **Tofersen** CNS biodistribution studies using a radiolabeled tracer.

## **Protocol 3: General Tissue Processing for Post-Mortem Analysis**

This protocol provides a standard method for preparing formalin-fixed paraffin-embedded (FFPE) CNS tissue for subsequent analysis, such as immunohistochemistry, to confirm drug distribution.[20]



- Tissue Perfusion: Immediately post-mortem, transcardially perfuse the subject with cold saline (e.g., 0.9% NaCl with heparin) to clear blood from the CNS vasculature.[20]
- Fixation: Follow the saline perfusion with a fixation buffer, such as 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). After dissection, postfix the brain and spinal cord tissues in the same fixation buffer for 24-48 hours at 4°C.[20]
- Dehydration: Transfer the fixed tissue through a graded series of ethanol solutions (e.g., 70%, 90%, 100%) to remove water.[20]
- Clearing: Place the dehydrated tissue in a clearing agent like xylene to remove the ethanol.
   [20]
- Paraffin Infiltration and Embedding: Infiltrate the tissue with molten paraffin wax in a heated oven. Once fully infiltrated, embed the tissue in a paraffin block.
- Sectioning: Use a microtome to cut thin sections (e.g., 5-10 μm) from the paraffin block.
   Mount the sections on microscope slides for subsequent staining and analysis to visualize
   Tofersen distribution.

#### Conclusion

The cellular uptake and distribution of **Tofersen** in the CNS are foundational to its therapeutic effect in SOD1-ALS. Direct intrathecal administration ensures that **Tofersen** bypasses the blood-brain barrier, achieving broad distribution throughout the brain and spinal cord, as confirmed by robust preclinical and human imaging data. The ASO is taken up by key CNS cells, including motor neurons and astrocytes, where it specifically targets and mediates the degradation of SOD1 mRNA. This targeted delivery and precise mechanism of action lead to a significant, dose-dependent reduction in the production of toxic SOD1 protein, addressing the root molecular cause of the disease. The methodologies outlined provide a framework for the continued study and optimization of ASO therapies for neurodegenerative disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Tofersen StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. als.org [als.org]
- 3. What is the mechanism of action of Tofersen? [synapse.patsnap.com]
- 4. What is the mechanism of Tofersen? [synapse.patsnap.com]
- 5. JCI The expanding application of antisense oligonucleotides to neurodegenerative diseases [jci.org]
- 6. Dosing and Administration | QALSODY® (tofersen) [qalsodyhcp.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Central Nervous System Biodistribution and Pharmacokinetics of Radiolabeled Tofersen in Rodents, Nonhuman Primates, and Humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Central Nervous System Biodistribution and Pharmacokinetics of Radiolabeled Tofersen in Rodents, Nonhuman Primates, and Humans | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. biogencdn.com [biogencdn.com]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Breaking barriers with tofersen: Enhancing therapeutic opportunities in amyotrophic lateral sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Tofersen for SOD1 ALS PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. qalsodyhcp.com [qalsodyhcp.com]
- 19. jnm.snmjournals.org [jnm.snmjournals.org]
- 20. sysy.com [sysy.com]
- To cite this document: BenchChem. [Cellular uptake and distribution of Tofersen in the CNS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588228#cellular-uptake-and-distribution-of-tofersen-in-the-cns]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com